molecular formula C24H27N3O3 B2745822 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide CAS No. 946321-95-5

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

Cat. No.: B2745822
CAS No.: 946321-95-5
M. Wt: 405.498
InChI Key: SVEJIYHJPDYCKL-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a butanamide side chain, which can influence its solubility and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with the pyridazinone intermediate.

    Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitutions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary, but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s pyridazinone core is of interest due to its potential biological activity. It can be studied for its interactions with various enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The pyridazinone core is known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability, which are important for pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide
  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide
  • 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

Uniqueness

The uniqueness of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide lies in its ethoxyphenyl group, which can influence its solubility and interaction with biological targets. Compared to similar compounds with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance its pharmacokinetic properties, such as absorption and distribution in the body.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-30-21-12-10-20(11-13-21)22-14-15-24(29)27(26-22)16-4-5-23(28)25-17-19-8-6-18(2)7-9-19/h6-15H,3-5,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJIYHJPDYCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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